
1,1,1-Trifluoro-3-isocyanopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-isocyanopropane is an organic compound characterized by the presence of trifluoromethyl and isocyanate functional groups
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-isocyanopropane can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-3-chloropropane with sodium cyanate under controlled conditions. The reaction typically proceeds as follows:
CF3CH2CH2Cl+NaOCN→CF3CH2CH2NCO+NaCl
The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: 1,1,1-Trifluoro-3-isocyanopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran, toluene.
Catalysts: Tertiary amines, organotin compounds.
Major Products Formed:
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Thiocarbamates: Formed by reaction with thiols.
科学的研究の応用
1,1,1-Trifluoro-3-isocyanopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules to study protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of compounds with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and chemical resistance.
作用機序
The mechanism by which 1,1,1-trifluoro-3-isocyanopropane exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.
Molecular Targets and Pathways:
Nucleophilic Sites: Amines, alcohols, thiols on target molecules.
Pathways: Formation of ureas, carbamates, and thiocarbamates through nucleophilic addition reactions.
類似化合物との比較
1,1,1-Trifluoro-3-isocyanopropane can be compared with other similar compounds such as:
1,1,1-Trifluoro-3-iodopropane: Similar in structure but contains an iodine atom instead of an isocyanate group. It is used in different synthetic applications and has distinct reactivity.
1,1,1-Trifluoro-3-chloropropane: Precursor in the synthesis of this compound. It is less reactive and used in different contexts.
1,1,1-Trifluoro-3,3-dimethoxypropane: Contains dimethoxy groups instead of an isocyanate group, leading to different chemical properties and applications.
Uniqueness: The presence of both trifluoromethyl and isocyanate groups in this compound imparts unique reactivity and stability, making it a versatile compound in synthetic organic chemistry and various industrial applications.
特性
分子式 |
C4H4F3N |
|---|---|
分子量 |
123.08 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-isocyanopropane |
InChI |
InChI=1S/C4H4F3N/c1-8-3-2-4(5,6)7/h2-3H2 |
InChIキー |
FSRQSFQXULPTIC-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






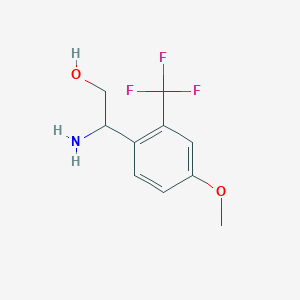
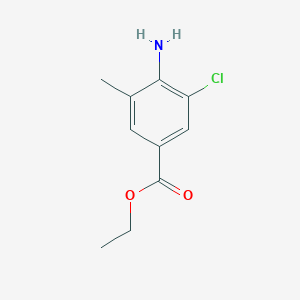
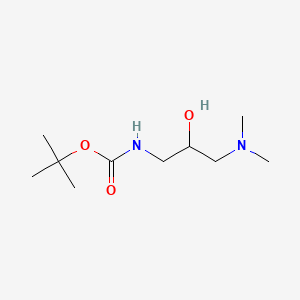
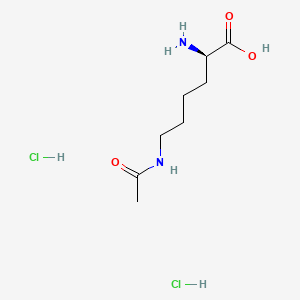

![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
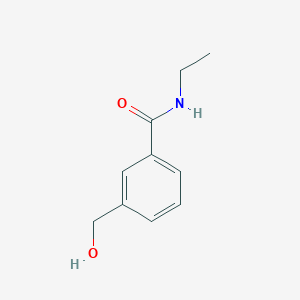
![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
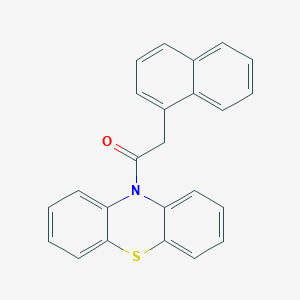
![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)
